![molecular formula C15H21NO4 B7556832 3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid](/img/structure/B7556832.png)
3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid, also known as EMA401, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EMA401 is a small molecule drug that has been shown to have promising effects on chronic pain relief.
Mecanismo De Acción
The mechanism of action of 3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid involves the selective blocking of the Nav1.7 sodium channel. The Nav1.7 channel is expressed in the peripheral nervous system and plays a critical role in the transmission of pain signals. By blocking the Nav1.7 channel, 3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid reduces the transmission of pain signals and leads to a reduction in pain sensation. 3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid has been shown to have a high selectivity for the Nav1.7 channel, which makes it a promising drug candidate for chronic pain relief.
Biochemical and Physiological Effects:
3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid has been shown to have a selective effect on the Nav1.7 sodium channel, which is expressed in the peripheral nervous system. By blocking the Nav1.7 channel, 3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid reduces the transmission of pain signals and leads to a reduction in pain sensation. 3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid has also been shown to have a low potential for side effects, which makes it a promising drug candidate for chronic pain relief.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid has several advantages for lab experiments, including its high selectivity for the Nav1.7 sodium channel and its low potential for side effects. However, 3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid has some limitations for lab experiments, including its high cost and the need for specialized equipment for its synthesis.
Direcciones Futuras
For research on 3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid include the development of more efficient synthesis methods, the optimization of dosing and administration protocols, and the investigation of its potential therapeutic applications in other types of chronic pain. Additionally, further research is needed to understand the long-term effects of 3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid and its potential interactions with other drugs.
Métodos De Síntesis
The synthesis of 3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid is a multi-step process that involves the reaction of 3-aminobenzoic acid with 3-ethylmorpholine and 2-bromoethanol. The reaction results in the formation of 3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid as a white solid with a high purity level. The synthesis method has been optimized to produce 3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid in large quantities with high efficiency and purity.
Aplicaciones Científicas De Investigación
3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid has been extensively studied for its potential therapeutic applications in chronic pain relief. It has been shown to have a selective effect on the Nav1.7 sodium channel, which is a key player in the transmission of pain signals. 3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid has been shown to block the Nav1.7 channel, leading to a reduction in pain sensation. 3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid has also been studied for its potential use in the treatment of neuropathic pain, which is a type of chronic pain that is caused by damage or dysfunction of the nervous system.
Propiedades
IUPAC Name |
3-[2-(3-ethylmorpholin-4-yl)ethoxy]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-2-13-11-19-8-6-16(13)7-9-20-14-5-3-4-12(10-14)15(17)18/h3-5,10,13H,2,6-9,11H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVCKWPZOPHMAMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1COCCN1CCOC2=CC=CC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.